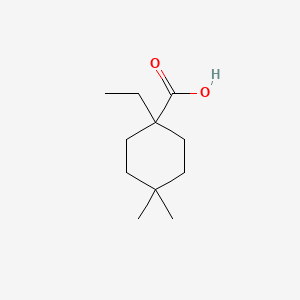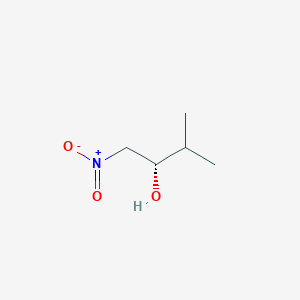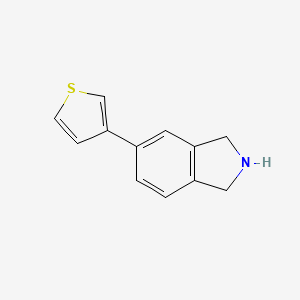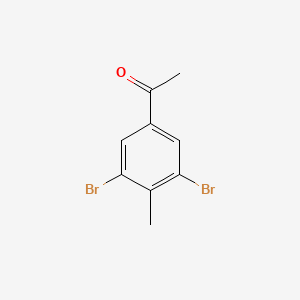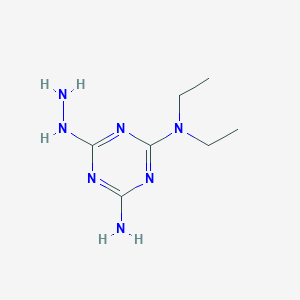
(Z)-13-Methyltetradec-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-13-Methyltetradec-4-enoic acid is a carboxylic acid with a unique structure characterized by a double bond and a methyl group at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-Methyltetradec-4-enoic acid typically involves the use of organic synthesis techniques. One common method is the Arndt-Eistert reaction, which elongates an existing carboxylic acid by one methylene group . This reaction involves the conversion of an acid chloride to a diazoketone, followed by a Wolff rearrangement to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-13-Methyltetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the carboxylic acid to other functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Z)-13-Methyltetradec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to fatty acid metabolism and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (Z)-13-Methyltetradec-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-13-Methyltetradec-4-enoic acid: This isomer differs in the configuration of the double bond.
Tetradecanoic acid: Lacks the double bond and methyl group, resulting in different chemical properties.
13-Methyltetradecanoic acid: Similar structure but lacks the double bond.
Uniqueness
(Z)-13-Methyltetradec-4-enoic acid is unique due to its specific structural features, including the (Z)-configuration of the double bond and the presence of a methyl group
Propiedades
Fórmula molecular |
C15H28O2 |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(Z)-13-methyltetradec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7- |
Clave InChI |
ZSGGBTWUFCJULA-CLFYSBASSA-N |
SMILES isomérico |
CC(C)CCCCCCC/C=C\CCC(=O)O |
SMILES canónico |
CC(C)CCCCCCCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
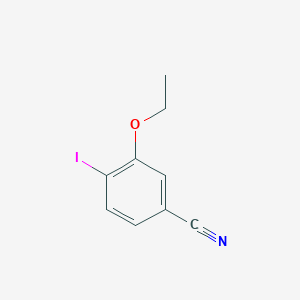
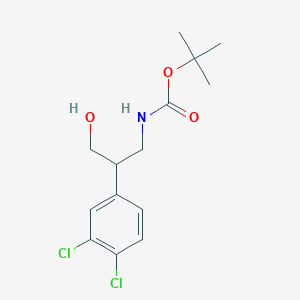
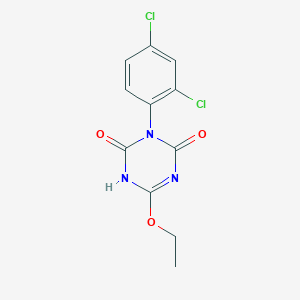
![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
